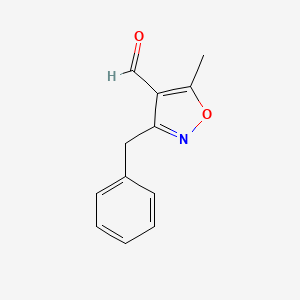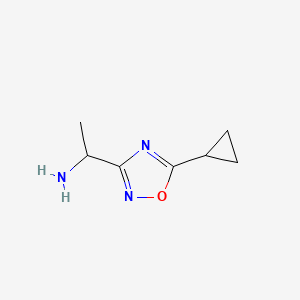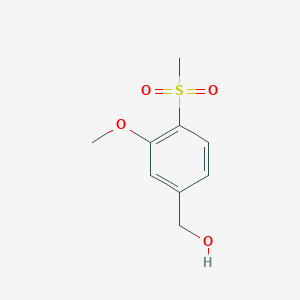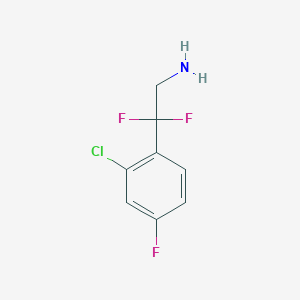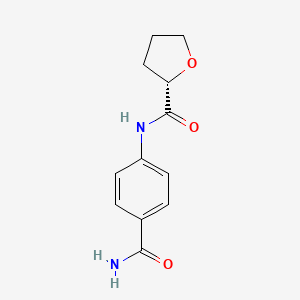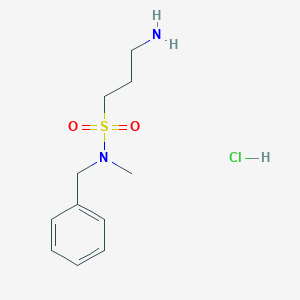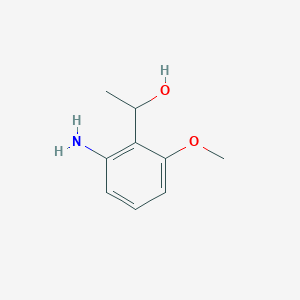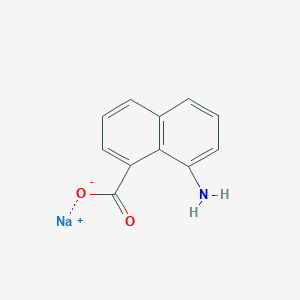
Sodium 8-aminonaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C11H8NNaO2 and a molecular weight of 209.18 g/mol . It is a sodium salt derivative of 8-aminonaphthalene-1-carboxylic acid. This compound is primarily used in scientific research due to its versatile properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 8-aminonaphthalene-1-carboxylate typically involves the neutralization of 8-aminonaphthalene-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide, forming the sodium salt .
Industrial Production Methods: Industrial production of this compound can be achieved through bulk manufacturing processes. These processes often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 8-aminonaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
Sodium 8-aminonaphthalene-1-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence labeling and imaging studies due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 8-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various proteins and enzymes, thereby modulating their activity. The carboxylate group can coordinate with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
- Sodium naphthalene-1-carboxylate
- Sodium 2-aminonaphthalene-1-carboxylate
- Sodium 1-naphthylamine-4-sulfonate
Comparison: Sodium 8-aminonaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its fluorescent properties make it particularly valuable in biological and imaging applications .
Properties
Molecular Formula |
C11H8NNaO2 |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
sodium;8-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
InChI Key |
YLELWFAWWRTGQQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
